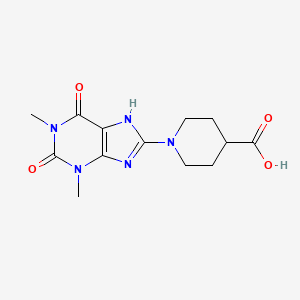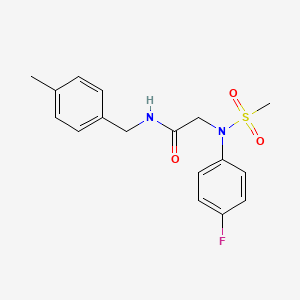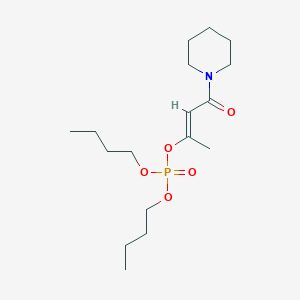
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. This compound has been the subject of extensive research due to its unique chemical structure and promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves the inhibition of BTK, which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking the activity of BTK, this compound can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cell proliferation and survival, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its specificity for BTK, which allows researchers to selectively target this enzyme without affecting other signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for research on 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. One area of focus could be the development of new formulations or delivery methods that improve the compound's pharmacokinetic properties. Additionally, researchers could investigate the potential of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its efficacy. Finally, further studies could investigate the potential of this compound in the treatment of other diseases, such as rheumatoid arthritis or multiple sclerosis.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as Bruton's tyrosine kinase (BTK), which play a key role in the development and progression of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-16-6-4-12(10-18(16)25-2)22-19(23)17-8-7-15(26-17)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWRYWGEYFPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745727.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3745740.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-beta-alanine](/img/structure/B3745745.png)
![ethyl 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3745749.png)

![2-[(2-fluorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3745770.png)
![1-[(2-fluorobenzyl)oxy]-2-methoxy-4-(2-nitrovinyl)benzene](/img/structure/B3745771.png)

![N-(3-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745791.png)
![N-(3,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745797.png)
![N-[3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745819.png)

![3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)](/img/structure/B3745831.png)